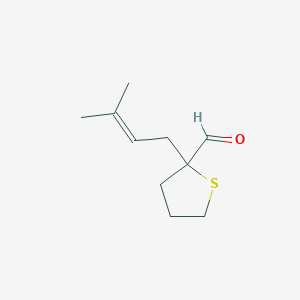![molecular formula C11H13N3O B13301868 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol](/img/structure/B13301868.png)
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol is an organic compound that features a phenol group attached to a pyrazole ring, which is further substituted with a methylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(methylamino)methyl]benzonitrile
- 4-[(methylamino)methyl]phenol
- 4-[(methylamino)methyl]pyridine
Uniqueness
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol is unique due to the presence of both a phenol group and a pyrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[4-(methylaminomethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-12-6-9-7-13-14(8-9)10-2-4-11(15)5-3-10/h2-5,7-8,12,15H,6H2,1H3 |
InChI Key |
FCPUVOVBTFBUBY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


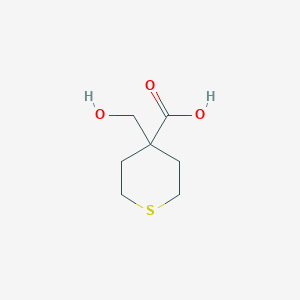
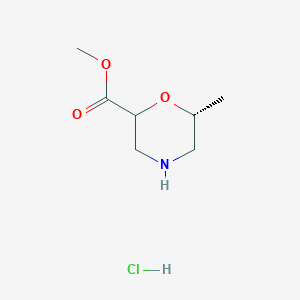
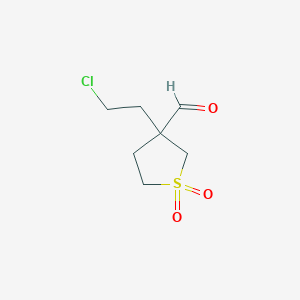
![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)

![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)

![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)
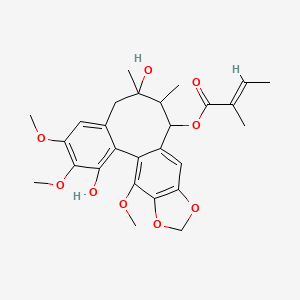

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
![1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)
